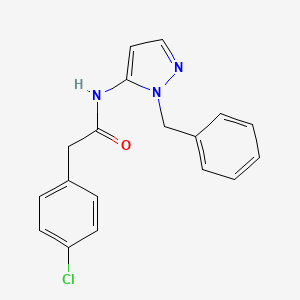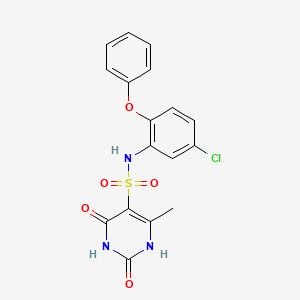![molecular formula C28H28N4O3 B14979378 N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14979378.png)
N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone, such as 1,2-dicarbonyl compounds, under acidic conditions.
Introduction of the Ethylphenylamino Group: The quinoxaline intermediate is then reacted with 4-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Attachment of the Methylbenzyl Group: Finally, the compound is treated with 2-methylbenzyl chloride under basic conditions to introduce the N-(2-methylbenzyl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenylamino group, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline alcohol derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline core but differ in their substituents.
Benzamide Derivatives: Compounds such as N-(2-methylbenzyl)benzamide have similar structural features but lack the quinoxaline moiety.
Uniqueness
N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core with both ethylphenylamino and methylbenzylacetamide groups
特性
分子式 |
C28H28N4O3 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-4-21-13-15-23(16-14-21)29-26(34)18-32-25-12-8-7-11-24(25)30-27(28(32)35)31(20(3)33)17-22-10-6-5-9-19(22)2/h5-16H,4,17-18H2,1-3H3,(H,29,34) |
InChIキー |
UDGMFWRDVPXUGG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979304.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B14979311.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B14979323.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979329.png)

![5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14979341.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B14979343.png)
![4-(4-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979348.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979349.png)
![N-ethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14979357.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979365.png)
![6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979368.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979370.png)
